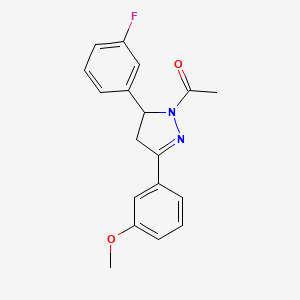

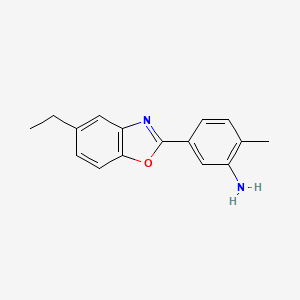

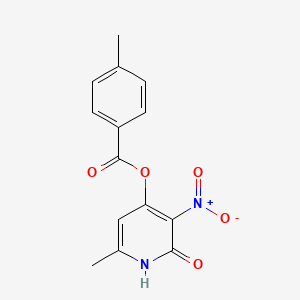

N-methyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives, such as “N-methyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide”, has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Anticancer Agents: N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-methylethanediamide has shown promise as a potential anticancer agent. Researchers are investigating its ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways. Preclinical studies have demonstrated its efficacy against certain cancer types, making it an exciting candidate for further drug development .

Anti-inflammatory Properties: The compound’s structural features suggest anti-inflammatory potential. It may modulate immune responses and reduce inflammation by targeting specific enzymes or receptors. Investigating its effects on inflammatory pathways could lead to novel therapeutic strategies for inflammatory diseases.

Organic Synthesis and Catalysis

Asymmetric Synthesis: Researchers have explored N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-methylethanediamide as a chiral auxiliary in asymmetric synthesis. Its unique stereochemistry allows for the creation of enantiomerically pure compounds, which are crucial in drug synthesis and natural product chemistry .

Transition Metal-Catalyzed Reactions: The compound’s sulfonamide group can serve as a ligand in transition metal-catalyzed reactions. It participates in cross-coupling reactions, C-H activation, and other transformations. These applications contribute to the development of efficient synthetic methodologies.

Materials Science

Luminescent Materials: N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-methylethanediamide derivatives exhibit interesting luminescent properties. Researchers are investigating their potential as fluorescent probes, sensors, or components in optoelectronic devices .

Coordination Polymers: The compound’s coordination chemistry allows for the formation of intricate coordination polymers. These materials have applications in gas storage, catalysis, and molecular recognition. By tuning the ligand structure, researchers can design functional materials with tailored properties.

Computational Chemistry

Quantum Mechanical Studies: Computational chemists use quantum mechanical calculations to explore the electronic structure, energetics, and reactivity of N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-methylethanediamide. Understanding its behavior at the molecular level aids in predicting its interactions with other molecules and optimizing its properties .

Conclusion

N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-methylethanediamide is a versatile compound with applications spanning medicinal chemistry, organic synthesis, materials science, and computational studies. Its multifaceted nature continues to inspire researchers to explore its potential in diverse scientific fields . If you’d like further details or have additional questions, feel free to ask!

Eigenschaften

IUPAC Name |

N-methyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S/c1-14-12(17)13(18)15-10-6-5-9-4-3-7-16(11(9)8-10)21(2,19)20/h5-6,8H,3-4,7H2,1-2H3,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXIZHOKXDRJGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2723886.png)

![2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2723888.png)

![1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-bis(benzyloxy)propyl]-1H-1,2,3-benzotriazole](/img/structure/B2723889.png)

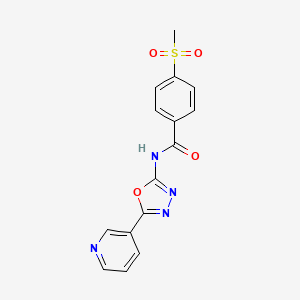

![ethyl (1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)carbamate](/img/structure/B2723893.png)

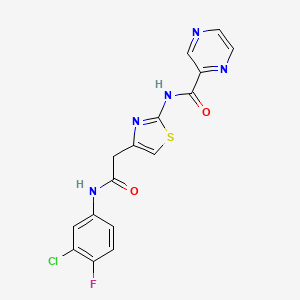

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2723899.png)

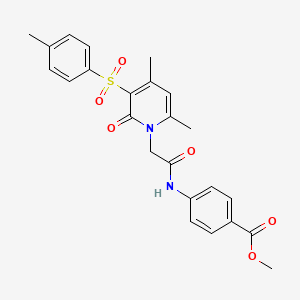

![1,7-bis(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2723900.png)